[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine
Description
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine (CAS 893597-81-4) is a tertiary amine compound featuring a 3-bromophenylmethyl group attached to a 3-(dimethylamino)propyl backbone. Its molecular formula is C₁₂H₁₉BrN₂, with a molecular weight of 271.20 g/mol . The dimethylamino group enhances basicity and solubility in polar solvents, though its free base form may require specific storage conditions (e.g., inert atmosphere) due to amine sensitivity .
Properties
Molecular Formula |
C12H19BrN2 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H19BrN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3 |
InChI Key |
NMQCRFNWOCMNPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3-bromobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include de-brominated derivatives and modified amine groups.
Scientific Research Applications
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in aromatic interactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituents on Phenyl Ring | Amine Group Type | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine (Target) | 3-Bromo | Dimethylamino (tertiary amine) | 271.20 | Electron-withdrawing Br; aliphatic tertiary amine |
| [3-(2-Bromophenoxy)propyl]dimethylamine | 2-Bromo (phenoxy linkage) | Dimethylamino | Not reported | Ether linkage; bromine at ortho position; reduced steric hindrance |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | 3-Bromo, 4-Fluoro | Piperidinyl (cyclic tertiary) | 329.25 | Dual halogen substitution; cyclic amine increases rigidity |
| [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride | 2,3-Dimethoxy (electron-donating) | Dimethylamino (dihydrochloride) | Not reported | Enhanced solubility due to HCl salt; methoxy groups alter electronic profile |
| [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine | 4-Bromo, pyridinyl | Dimethylamino | Not reported | Pyridine introduces aromatic basicity; bromine at para position |
Key Observations:
Substituent Effects: Bromine’s position (meta vs. para/ortho) affects electronic and steric properties. For example, the target compound’s meta-bromo group may direct electrophilic substitution differently compared to para-bromo analogs .
Amine Group Variations: Cyclic amines (e.g., piperidinyl in ) introduce conformational rigidity, which may enhance selectivity in receptor binding compared to flexible dimethylamino groups . Dihydrochloride salts () improve water solubility, a critical factor for bioavailability in pharmaceutical applications .
Key Observations:
However, its smaller size may limit polymer-like membrane disruption mechanisms .
Bromopheniramine analogs () demonstrate that bromophenyl-dimethylamine structures can exhibit bioactivity, hinting at possible pharmacological applications for the target compound .
Biological Activity
The compound [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine is a member of the Mannich base family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine can be represented as follows:
Anticancer Activity
Research indicates that Mannich bases, including compounds similar to [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine, exhibit significant anticancer properties. A study demonstrated that certain Mannich bases were more cytotoxic than traditional chemotherapeutics like 5-fluorouracil against various cancer cell lines, including Huh-7 hepatoma cells and human Jurkat cells .
| Compound | Cell Line | Relative Cytotoxicity |
|---|---|---|
| 5-Fluorouracil | Huh-7 | 1.0 |
| [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine | Huh-7 | 2.1 - 2.8 |
| [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine | Jurkat | 2.6 - 4.2 |
Antimicrobial Activity
The compound also displays antibacterial and antifungal properties, akin to other Mannich bases. The introduction of bromine in the phenyl group may enhance these activities by increasing lipophilicity and interaction with microbial membranes .
Antioxidant Properties
Antioxidant activity has been observed in related compounds, suggesting that [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine might also possess this property. The presence of electron-donating groups on the aromatic moiety tends to enhance antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activity of Mannich bases is closely linked to their structural features. The following characteristics have been identified as critical for enhancing activity:
- Electron-Withdrawing Groups : Such as bromine, which can increase the potency against bacterial strains.
- Alkyl Chain Length : Modifications in the dimethylamino propyl chain can influence solubility and membrane permeability.
- Aromatic Substituents : The nature and position of substituents on the phenyl ring significantly affect biological activity.
Case Studies
- Anticancer Evaluation : A series of Mannich bases were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a bromine substitution exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
- Antibacterial Testing : In vitro studies showed that modifications in the alkyl chain length and substitution patterns on the aromatic ring led to increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
